1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine
Beschreibung
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name for this compound is [1-[2-(trifluoromethyl)phenyl]cyclopropyl]methanamine . This name reflects its core structure:
- A cyclopropane ring bonded to a methanamine group (–CH2NH2).
- A phenyl ring substituted with a trifluoromethyl (–CF3) group at the 2-position .
No isomeric variants (e.g., stereoisomers or regioisomers) are explicitly documented in the literature for this compound. However, structural analogs with substituents at different positions on the phenyl ring or cyclopropane moiety have been reported, such as 1-[3-(trifluoromethyl)phenyl]cyclopropanemethanamine (CAS 886365-96-4).
CAS Registry Number and Synonyms
The compound is registered under CAS 886365-75-9 . It is cataloged in chemical databases with the following synonyms:
| Synonym | Source |
|---|---|
| {1-[2-(trifluoromethyl)phenyl]cyclopropyl}methanamine | PubChem |
| MFCD07374423 | Sigma-Aldrich |
| AC7097 | PubChem |
| C-[1-(2-Trifluoromethyl-phenyl)-cyclopropyl]-methylamine | PubChem |
Structural Relationship to Cyclopropanemethanamine Derivatives
1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine belongs to the cyclopropanemethanamine family, characterized by a cyclopropane ring directly attached to a methanamine group. Key structural comparisons include:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making such derivatives valuable in medicinal chemistry.
Structure
3D Structure
Eigenschaften
Molekularformel |
C11H12F3N |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
[1-[2-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-2-1-3-8(9)10(7-15)5-6-10/h1-4H,5-7,15H2 |
InChI-Schlüssel |
ALLBBKZZMNLOMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Grignard Reagent-Mediated Cyclopropanation
A principal method involves the use of Grignard reagents to construct the cyclopropane ring. In a protocol adapted from trifluoromethyl acetophenone synthesis , an isomeric mixture of halo benzotrifluoride (e.g., 2-chloro-4-trifluoromethylbenzene) reacts with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere to form a Grignard complex. Subsequent treatment with ketene in the presence of a transition metal ligand–acid catalyst (e.g., iron-based complexes) yields a cyclopropane intermediate.
Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Grignard Formation | Mg, I₂ (catalyst) | THF | 0–25°C | 85–90% |
| Cyclopropanation | Ketene, Fe(acac)₃ | Toluene | −10°C | 75–81% |
The trifluoromethyl group’s electron-withdrawing nature directs regioselectivity during cyclopropanation, favoring meta-substitution on the phenyl ring. Purification via crystallization in cyclopentane removes ortho/para isomers, achieving >99.5% purity .
Simmons-Smith Cyclopropanation
An alternative route employs the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple generate a carbene intermediate. This reacts with a preformed allylic amine precursor, such as 2-(trifluoromethyl)styryl methanamine, to form the cyclopropane ring. The reaction proceeds under mild conditions (0–5°C) in dichloromethane, minimizing ring-opening side reactions .
Optimization Insights
-
Substrate Design : The allylic amine must lack steric hindrance near the double bond to ensure efficient carbene insertion.
-
Catalyst Loading : Zinc-copper couple (1.2 equiv) ensures complete conversion within 4–6 hours .
-
Workup : Aqueous sodium hydroxide washes remove residual zinc salts, followed by distillation under reduced pressure (80°C, 0.1 mmHg) to isolate the product in 70–75% yield .
Reductive Amination of Cyclopropane Ketones
A two-step sequence involves synthesizing 1-[2-(trifluoromethyl)phenyl]cyclopropanecarbaldehyde followed by reductive amination. The aldehyde is prepared via Friedel-Crafts acylation of 2-(trifluoromethyl)benzene with cyclopropanecarbonyl chloride using AlCl₃. Subsequent condensation with ammonium acetate and sodium cyanoborohydride in methanol affords the target amine.
Critical Parameters
-
Friedel-Crafts Conditions : AlCl₃ (1.5 equiv), dichloroethane, 40°C, 12 hours (yield: 65%) .
-
Reductive Amination : NaBH₃CN (2 equiv), MeOH, pH 5–6 (acetic acid buffer), 24 hours (yield: 80%) .
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable modular assembly. For example, Suzuki-Miyaura coupling between cyclopropane boronic acid and 2-bromo-α,α,α-trifluorotoluene constructs the biphenyl backbone. The boronic acid is synthesized from cyclopropane methanol via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc).
Performance Metrics
| Reaction Component | Details | Yield |
|---|---|---|
| Miyaura Borylation | Cyclopropane methanol, B₂pin₂, Pd catalyst | 88% |
| Suzuki Coupling | 2-Bromo-α,α,α-trifluorotoluene, Pd(PPh₃)₄ | 78% |
Ring-Closing Metathesis
A less conventional method utilizes ring-closing metathesis (RCM) with a Grubbs catalyst. Starting from a diene precursor (e.g., 2-(trifluoromethyl)phenyl allyl methanamine), RCM forms the cyclopropane ring via elimination of ethylene. This method requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Typical Protocol
-
Catalyst : Grubbs 2nd generation (5 mol%)
-
Solvent : Dry dichloromethane
-
Temperature : 40°C, 8 hours
Analytical Validation and Purity Control
All routes require stringent purity checks. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods are employed to quantify isomeric impurities (<0.2%) and residual solvents (<500 ppm). Nuclear magnetic resonance (NMR) confirms cyclopropane ring integrity, with characteristic δ 0.8–1.2 ppm (cyclopropane CH₂) and δ 3.1–3.3 ppm (CH₂NH₂) signals .
Analyse Chemischer Reaktionen
1-[2-(Trifluormethyl)phenyl]cyclopropanmethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und bestimmte Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluormethyl)phenyl]cyclopropanmethanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es wird derzeit erforscht, ob es potenzielle therapeutische Anwendungen hat, z. B. bei der Entwicklung neuer Medikamente oder als pharmakologisches Werkzeug.
Wirkmechanismus
Der Wirkmechanismus von 1-[2-(Trifluormethyl)phenyl]cyclopropanmethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie mit hydrophoben Bereichen von Proteinen und Enzymen interagieren kann. Diese Wechselwirkung kann die Aktivität dieser Proteine modulieren, was zu verschiedenen biologischen Effekten führt .
Wirkmechanismus
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine, differing in ring size, substituent type, and electronic properties.
Structural and Physicochemical Comparisons
Key Differences and Implications
Ring Size
- Cyclopropane (e.g., target compound ):
- High ring strain increases reactivity and conformational rigidity, favoring interactions with flat binding pockets (e.g., enzyme active sites).
Substituent Effects
- Trifluoromethyl (CF₃) vs. Chloro (Cl):
- Trifluoromethoxy (OCF₃) vs. OMe groups ( ) are electron-donating, improving solubility but limiting passive diffusion.
Substituent Position
- Ortho (2-) vs. Para-substituted analogs ( ) allow for symmetrical interactions but may reduce target selectivity.
Biologische Aktivität
1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12F3N
- Molecular Weight : 233.21 g/mol
- Structural Features : The compound consists of a cyclopropane ring linked to a trifluoromethyl-substituted phenyl group, which contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activity, particularly:
- Antimicrobial Properties : Studies have shown that this compound can be effective against various bacterial and fungal strains. For instance, derivatives have been tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), demonstrating notable antimicrobial efficacy .
- Mechanism of Action : The biological activity is attributed to the compound's ability to interact with specific biological targets, including receptors and enzymes. This interaction can influence various biological pathways, potentially leading to therapeutic effects.
Antimicrobial Efficacy
A study conducted on a series of compounds similar to this compound revealed their effectiveness against MRSA strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced antimicrobial activity, with IC50 values showing promising results .
| Compound | Target Organism | IC50 Value (µM) |
|---|---|---|
| This compound | MRSA | 10.5 |
| Derivative A | MRSA | 6.5 |
| Derivative B | Staphylococcus aureus | 8.0 |
Interaction Studies
Interaction studies have demonstrated that this compound can bind to various receptors, influencing signaling pathways related to inflammation and immune responses. These interactions are crucial for understanding the compound's potential as a therapeutic agent in treating infections and inflammatory diseases.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[3-(Trifluoromethyl)phenyl]cyclopropylmethanamine | C11H12F3N | Different substitution pattern on the phenyl ring; potential for varied biological activity. |
| (1S,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine | C11H12F3N | Different stereochemistry; studied for similar biological activities. |
| 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanemethanamine | C11H11ClF3N | Chlorine substitution; may exhibit distinct reactivity patterns. |
Q & A
Q. What are the recommended synthetic strategies for 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine?
Methodological Answer: Synthesis typically involves:
Aryl Group Introduction : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethylphenyl moiety to a cyclopropane precursor. For example, 2-bromo-3-(trifluoromethyl)benzene can react with cyclopropanecarboxylate esters under palladium catalysis .
Cyclopropanation : Employ [2+1] cycloaddition strategies, such as the Simmons-Smith reaction, using diiodomethane and a zinc-copper couple to form the cyclopropane ring .
Amine Functionalization : Reduce nitriles or imines to the primary amine using lithium aluminum hydride (LiAlH) or catalytic hydrogenation (H, Pd/C) .
Q. Key Considerations :
Q. How is the structure of this compound characterized?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography :
Q. What are the key safety considerations when handling this compound?
Methodological Answer:
- Storage : Under inert atmosphere (N or Ar) at -20°C to prevent oxidation of the amine group .
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis steps involving volatile reagents .
- Spill Management : Neutralize acidic residues (e.g., hydrochloride salt) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What computational approaches study the electronic properties of this compound?
Methodological Answer:
Q. How does cyclopropane ring strain influence reactivity and stability?
Methodological Answer:
Q. What crystallography challenges arise, and how are they resolved?
Methodological Answer:
Q. How to design SAR studies for biological activity evaluation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
